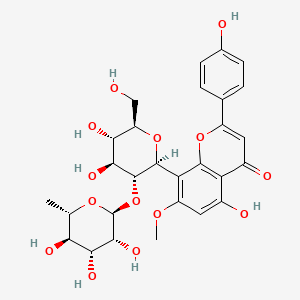
4-Iodobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobutanal is an organic compound with the molecular formula C4H7IO. It is an aldehyde with an iodine atom attached to the fourth carbon in the butyraldehyde chain. This compound is of significant interest in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobutanal can be synthesized through several methods. One common method involves the reaction of cyclobutanol with bis(pyridine)iodine(I) tetrafluoroborate in dichloromethane under UV irradiation, followed by treatment with sulfuric acid in water . This method yields a high purity product and is widely used in laboratory settings.
Industrial Production Methods: While specific industrial production methods for 4-iodobutyraldehyde are not extensively documented, the synthesis methods used in laboratories can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Iodobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-iodobutyric acid.
Reduction: Reduction reactions can convert it to 4-iodobutanol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Iodobutyric acid.
Reduction: 4-Iodobutanol.
Substitution: Various substituted butyraldehydes depending on the nucleophile used
Scientific Research Applications
4-Iodobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-iodobutyraldehyde involves its reactivity as an aldehyde and the presence of the iodine atom. The aldehyde group can undergo nucleophilic addition reactions, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
4-Bromobutyraldehyde: Similar structure but with a bromine atom instead of iodine.
4-Chlorobutyraldehyde: Contains a chlorine atom instead of iodine.
4-Fluorobutyraldehyde: Contains a fluorine atom instead of iodine .
Uniqueness: 4-Iodobutanal is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives it distinct reactivity and makes it useful in specific synthetic applications where other halogenated butyraldehydes may not be as effective .
Properties
IUPAC Name |
4-iodobutanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKCMWSSKTZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228120 |
Source


|
| Record name | 4-Iodobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77406-93-0 |
Source


|
| Record name | 4-Iodobutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077406930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
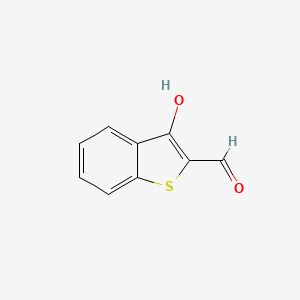

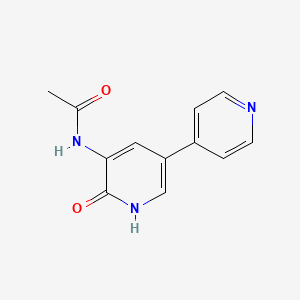
![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)
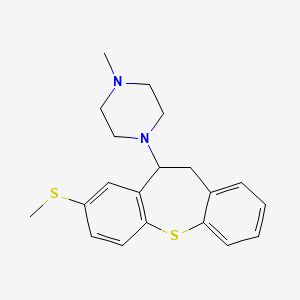

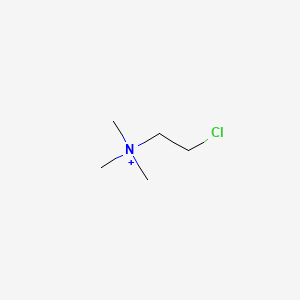



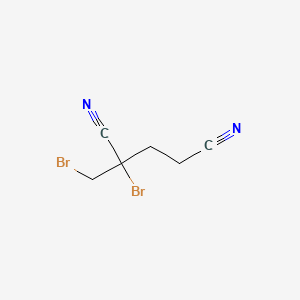
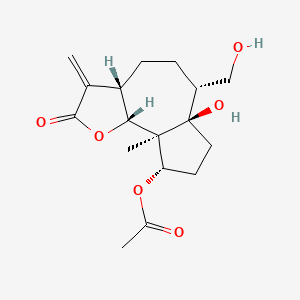
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
